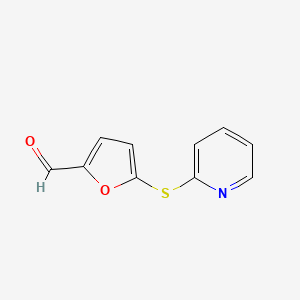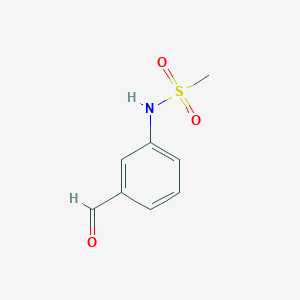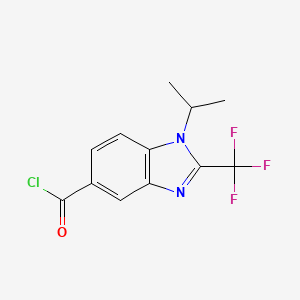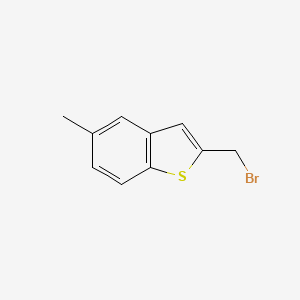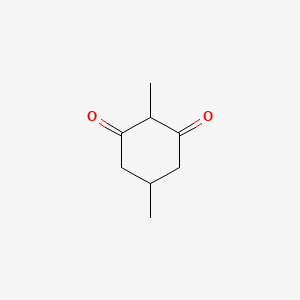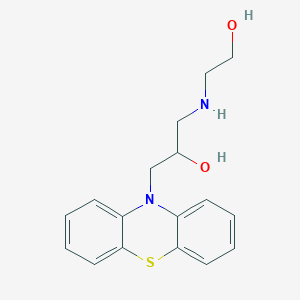
1-(2-Hydroxy-ethylamino)-3-phenothiazin-10-yl-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenothiazine derivatives has been explored in the context of developing compounds with potential pharmacological activities. In one study, the synthesis of (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers was described. These compounds were tested for a range of activities, including electrocardiographic, antiarrhythmic, hypotensive, and spasmolytic effects, as well as their binding affinities to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors . Another study focused on synthesizing compounds that combine thiazolidinones and phenothiazines, which are known for their pharmacological potential. The synthesis involved a series of reactions starting from 10-(chloroacetyl)phenothiazine, leading to various Schiff bases, and eventually yielding thiazolidin-5-yl ethanoates with antimicrobial activities .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were supported by elemental analysis and spectral studies . The presence of the phenothiazine nucleus is crucial, as it is a common scaffold in drugs with a wide range of therapeutic effects. The structural analysis of these compounds is essential to understand their pharmacological properties and the interactions with biological targets, such as adrenoceptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-step processes. For instance, the reaction of 10-(chloroacetyl)phenothiazine with hydrazine hydrate produces 10(hydrazinoacetyl)phenothiazine, which is then treated with various aromatic aldehydes to yield Schiff bases. These bases undergo cyclization to form thiazolidin-5-yl ethanoates, which are further reacted to produce the final compounds with antimicrobial activities . The synthesis of the enantiomers of the indol-4-yloxy propan-2-ol derivative also involves specific steps to ensure the production of the desired chiral molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their pharmacological effects. The compounds synthesized in the first study showed significant decreases in systolic and diastolic blood pressure, possessed antiarrhythmic activity, and had affinity to alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. These properties suggest that their adrenolytic activity is a key factor in their pharmacological profile . The compounds from the second study exhibited significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents. The physical and chemical properties derived from their molecular structure, such as solubility, stability, and reactivity, would be important for their function as drugs .
Mecanismo De Acción
Mode of Action
This enzymatic mechanism involves sequential transesterifications and the reaction is freely reversible .
Pharmacokinetics
Similar compounds have been found to have a molecular weight of around 16321 , which could potentially influence its bioavailability and pharmacokinetic properties.
Action Environment
Similar compounds have been found to have a boiling point of 145 °c/06 mmHg and a melting point of 315-36 °C , suggesting that temperature could potentially influence the compound’s stability and efficacy.
Propiedades
IUPAC Name |
1-(2-hydroxyethylamino)-3-phenothiazin-10-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-10-9-18-11-13(21)12-19-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)19/h1-8,13,18,20-21H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMIJVHRNQRZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


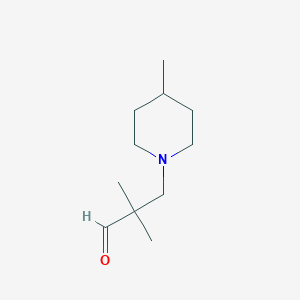


![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)
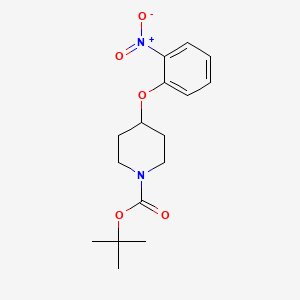

![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)
